molecular formula C19H23N3O2 B14311095 Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate CAS No. 110102-65-3

Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate

Cat. No.: B14311095
CAS No.: 110102-65-3
M. Wt: 325.4 g/mol
InChI Key: ZAODSAIQGWJQMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate primarily involves its ability to change color in response to pH changes. This is due to the protonation and deprotonation of the azo group, which alters the electronic structure and, consequently, the color of the compound. The molecular targets and pathways involved include interactions with hydrogen ions in the environment, leading to a shift in the absorption spectrum .

Comparison with Similar Compounds

Similar Compounds

    Methyl Red: Another azo dye used as a pH indicator with a similar structure but different substituents.

    Phenylazo-2-naphthol: A compound with similar azo linkage but different aromatic rings.

Uniqueness

Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate is unique due to its specific color change properties and stability under various conditions. Its ethyl ester group also provides distinct solubility characteristics compared to other azo compounds .

Properties

CAS No.

110102-65-3

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 4-[[4-(diethylamino)phenyl]diazenyl]benzoate

InChI

InChI=1S/C19H23N3O2/c1-4-22(5-2)18-13-11-17(12-14-18)21-20-16-9-7-15(8-10-16)19(23)24-6-3/h7-14H,4-6H2,1-3H3

InChI Key

ZAODSAIQGWJQMR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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